molecular formula C17H18N2O2 B4790152 4-[(phenylcarbonyl)amino]-N-propylbenzamide

4-[(phenylcarbonyl)amino]-N-propylbenzamide

Cat. No.: B4790152
M. Wt: 282.34 g/mol
InChI Key: AZNDKSCTLMKJGX-UHFFFAOYSA-N
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Description

4-[(phenylcarbonyl)amino]-N-propylbenzamide is an organic compound with a complex structure that includes a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylcarbonyl)amino]-N-propylbenzamide typically involves the reaction of benzoyl chloride with N-propylbenzamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(phenylcarbonyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-[(phenylcarbonyl)amino]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(phenylcarbonyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are necessary to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with phenylcarbonyl groups. Examples include:

Uniqueness

4-[(phenylcarbonyl)amino]-N-propylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a phenylcarbonyl group and a propyl chain makes it a versatile compound for various applications.

Properties

IUPAC Name

4-benzamido-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-12-18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNDKSCTLMKJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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